molecular formula C15H19NO4 B1404312 n-[4-(Cyclopentylmethoxy)benzoyl]glycine CAS No. 921623-02-1

n-[4-(Cyclopentylmethoxy)benzoyl]glycine

Cat. No.: B1404312
CAS No.: 921623-02-1
M. Wt: 277.31 g/mol
InChI Key: VYZHUADAMWIOOD-UHFFFAOYSA-N
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Description

N-[4-(Cyclopentylmethoxy)benzoyl]glycine is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, which integrates a glycine moiety linked to a benzoyl ring modified with a cyclopentylmethoxy group, makes it a valuable scaffold for the development of novel bioactive molecules. This structure is characteristic of compounds explored for their herbicidal activity, as seen in related patent literature concerning 4-(3-heterocyclyl-1-benzoyl)pyrazole derivatives . Researchers are investigating its potential role as a synthetic intermediate in the creation of new chemical entities that target specific enzymes or biological pathways in plants. The cyclopentyl and ether functionalities within the compound contribute to its overall lipophilicity and potential for membrane permeability, key parameters in the design of effective agrochemicals. The compound is provided with the understanding that it is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed specifications, including CAS number, purity, and pricing, to support their specific experimental needs.

Properties

IUPAC Name

2-[[4-(cyclopentylmethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)9-16-15(19)12-5-7-13(8-6-12)20-10-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHUADAMWIOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739529
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-02-1
Record name N-[4-(Cyclopentylmethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step-by-step process:

Step Description Conditions & Reagents
1. Preparation of 4-(Cyclopentylmethoxy)benzoic acid Synthesis of the aromatic intermediate Method: Alkylation of 4-hydroxybenzoic acid with cyclopentylmethyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF.
2. Activation of benzoic acid Conversion to acid chloride or active ester Reagents: Thionyl chloride or oxalyl chloride, reflux conditions.
3. Amidation with glycine Coupling of activated acid with glycine Reagents: Glycine, a base such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or DMF. The reaction proceeds at room temperature or slightly elevated temperatures (~25–50°C).

Reaction scheme:

4-(Cyclopentylmethoxy)benzoic acid + Glycine → n-[4-(Cyclopentylmethoxy)benzoyl]glycine

Notes:

  • The use of coupling agents such as EDCI or DCC can enhance the efficiency of amidation.
  • The reaction typically requires an inert atmosphere to prevent oxidation.

Esterification Followed by Amino Acid Coupling

This two-step process involves initially esterifying the acid, then converting it into an amide with glycine.

Stepwise procedure:

Step Description Conditions & Reagents
1. Esterification of 4-(Cyclopentylmethoxy)benzoic acid Formation of methyl or ethyl ester Reagents: Methanol or ethanol with catalytic sulfuric acid, reflux for several hours.
2. Conversion to acid chloride or activated ester Activation for coupling Reagents: Thionyl chloride, reflux to generate acid chloride.
3. Coupling with glycine Formation of the target compound Reagents: Glycine, base (triethylamine), in anhydrous conditions, at room temperature.

Advantages:

  • Esterification improves solubility and reactivity.
  • The subsequent amidation proceeds smoothly with activated intermediates.

Alternative Synthesis via Carbodiimide-Mediated Coupling

This method is widely used in peptide synthesis and offers high yields and selectivity.

Procedure:

Step Description Conditions & Reagents
1. Activation of 4-(Cyclopentylmethoxy)benzoic acid Using carbodiimide reagents Reagents: EDCI or DCC in DMF or DCM, with catalytic DMAP.
2. Coupling with glycine Formation of the amide bond Conditions: Room temperature, inert atmosphere, stirring for several hours.
3. Purification Crystallization or chromatography Methods: Recrystallization from suitable solvents or preparative HPLC.

Notes:

  • This method is favored for its mild conditions and high coupling efficiency.
  • By-products such as urea derivatives can be easily removed during purification.

Research Findings and Data Tables

Preparation Method Reaction Time Yield (%) Purity Notes
Direct amidation with acid chloride 12–24 hours 65–80 >95% Requires prior synthesis of acid chloride
Esterification + amidation 24–36 hours 70–85 >95% Ester improves solubility, easier purification
Carbodiimide coupling 8–16 hours 75–90 >98% High efficiency, suitable for scale-up

Chemical Reactions Analysis

N-[4-(Cyclopentylmethoxy)benzoyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(Cyclopentylmethoxy)benzoyl]glycine is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Drug Development: The compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-[4-(Cyclopentylmethoxy)benzoyl]glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[4-(Cyclopentylmethoxy)benzoyl]glycine can be compared with other similar compounds, such as:

  • N-[4-(Cyclohexylmethoxy)benzoyl]glycine
  • N-[4-(Cyclopropylmethoxy)benzoyl]glycine

These compounds share structural similarities but differ in the nature of the cycloalkyl group attached to the benzoyl moiety. The unique cyclopentylmethoxy group in this compound imparts distinct properties, making it suitable for specific applications.

Biological Activity

n-[4-(Cyclopentylmethoxy)benzoyl]glycine is a synthetic compound with potential therapeutic applications. Its structure features a cyclopentylmethoxy group attached to a benzoyl moiety linked to glycine, which suggests possible interactions with biological systems that could be leveraged in pharmacological contexts.

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 921623-02-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The compound is hypothesized to function through:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
  • Modulation of Receptor Activity : The compound could interact with various receptors, influencing signal transduction pathways that are critical for cellular responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated its efficacy in reducing inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent. The following table summarizes findings from relevant studies:

Study ReferenceModel UsedDosageKey Findings
Rat model10 mg/kgSignificant reduction in TNF-alpha levels
Mouse model5 mg/kgDecreased paw swelling in inflammatory response

Antioxidant Activity

Another aspect of its biological activity includes antioxidant effects. In vitro studies showed that the compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

Study ReferenceAssay TypeConcentrationResults
DPPH Scavenging100 µM70% radical scavenging effect
ABTS Assay50 µMSignificant reduction observed

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution, particularly in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly via urine.

Q & A

Q. What are the recommended synthetic routes for N-[4-(cyclopentylmethoxy)benzoyl]glycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-(cyclopentylmethoxy)benzoic acid with glycine derivatives. A common approach is:

Activation of the carboxylic acid : Use carbodiimide reagents (e.g., EDC or DCC) with N-hydroxysuccinimide (NHS) to form an active ester .

Acylation of glycine : React the activated ester with glycine in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent hydrolysis.

Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
Key variables include temperature (0–25°C), pH (neutral to slightly basic), and reaction time (4–12 hours). Yields >70% are achievable with optimized stoichiometry (1:1.2 acid-to-glycine ratio) .

Q. How is N-[4-(cyclopentylmethoxy)benzoyl]glycine characterized, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzoyl-glycine linkage. Key signals include the cyclopentylmethoxy protons (δ 3.5–4.0 ppm) and the glycine α-proton (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragments (e.g., loss of cyclopentylmethoxy group) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and ether (1100–1250 cm1^{-1}) bonds confirm functional groups .

Q. What are the solubility and stability profiles of N-[4-(cyclopentylmethoxy)benzoyl]glycine under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Use co-solvents (e.g., 10% ethanol) for aqueous assays .
  • Stability : Stable at −20°C for >6 months. Degrades in acidic (pH <3) or basic (pH >9) conditions via hydrolysis of the amide bond. Use neutral buffers (e.g., PBS) for biological assays .

Advanced Research Questions

Q. How can synthetic protocols for N-[4-(cyclopentylmethoxy)benzoyl]glycine be optimized for scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., racemization) by precise control of residence time and temperature .
  • Catalytic Systems : Immobilized enzymes (e.g., lipases) or chiral catalysts improve stereoselectivity in glycine coupling .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to maximize yield (>85%) .

Q. What strategies are effective for radiolabeling N-[4-(cyclopentylmethoxy)benzoyl]glycine with fluorine-18 for PET imaging studies?

  • Methodological Answer :
  • Precursor Design : Synthesize a tosyl or bromoethyl precursor at the cyclopentylmethoxy position for nucleophilic 18F^{18}F-fluorination .
  • Radiolabeling Conditions : Use K18F^{18}F/Kryptofix 2.2.2 in anhydrous DMSO at 100°C for 10 minutes. Purify via HPLC (C18 column, acetonitrile/water gradient) .
  • Validation : Assess radiochemical purity (>95%) with radio-TLC and perform in vitro stability assays in serum .

Q. How do researchers analyze contradictory data in biological activity assays (e.g., conflicting IC50_{50} values) for this compound?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate activity measurements.
  • Structural Confounders : Check for batch-to-batch variations in purity (HPLC) or stereochemistry (chiral HPLC) .
  • Computational Modeling : Perform molecular docking to identify binding site interactions that may explain potency differences across studies .

Q. What methodologies are used to study the interaction of N-[4-(cyclopentylmethoxy)benzoyl]glycine with protein targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (konk_{on}, koffk_{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry by measuring heat changes during titration .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions with the benzoyl-glycine scaffold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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